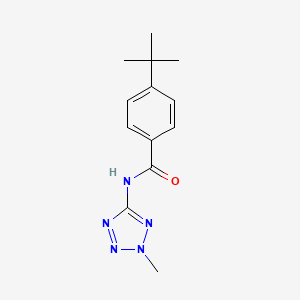
4-tert-Butyl-N-(2-methyl-2H-tetrazol-5-yl)-benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-tert-Butyl-N-(2-methyl-2H-tetrazol-5-yl)-benzamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-Butyl-N-(2-methyl-2H-tetrazol-5-yl)-benzamide typically involves multiple steps, starting from readily available precursors. One common method includes the following steps:
Formation of the Benzamide Core: The initial step involves the acylation of aniline with a suitable acyl chloride to form the benzamide core.
Introduction of the tert-Butyl Group: The tert-butyl group is introduced via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.
Tetrazole Ring Formation: The tetrazole ring is synthesized through a cyclization reaction involving an appropriate nitrile and sodium azide under acidic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography.
化学反応の分析
Types of Reactions
4-tert-Butyl-N-(2-methyl-2H-tetrazol-5-yl)-benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines.
科学的研究の応用
4-tert-Butyl-N-(2-methyl-2H-tetrazol-5-yl)-benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 4-tert-Butyl-N-(2-methyl-2H-tetrazol-5-yl)-benzamide involves its interaction with specific molecular targets and pathways. The tetrazole ring and benzamide core enable the compound to bind to enzymes or receptors, modulating their activity. This can lead to the inhibition of enzyme function or alteration of signaling pathways, resulting in various biological effects.
類似化合物との比較
Similar Compounds
4-tert-Butyl-N-(2-methyl-2H-tetrazol-5-yl)-benzamide: Unique due to the presence of both tert-butyl and tetrazole groups.
N-(2-methyl-2H-tetrazol-5-yl)-benzamide: Lacks the tert-butyl group, resulting in different reactivity and properties.
4-tert-Butyl-benzamide: Does not contain the tetrazole ring, affecting its chemical behavior and applications.
Uniqueness
The combination of the tert-butyl group and tetrazole ring in this compound imparts unique chemical and biological properties, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
672338-07-7 |
|---|---|
分子式 |
C13H17N5O |
分子量 |
259.31 g/mol |
IUPAC名 |
4-tert-butyl-N-(2-methyltetrazol-5-yl)benzamide |
InChI |
InChI=1S/C13H17N5O/c1-13(2,3)10-7-5-9(6-8-10)11(19)14-12-15-17-18(4)16-12/h5-8H,1-4H3,(H,14,16,19) |
InChIキー |
AYPFQTLKOBNBFQ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=NN(N=N2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4H-Furo[3,2-c]pyran-2(6H)-one](/img/structure/B12543578.png)

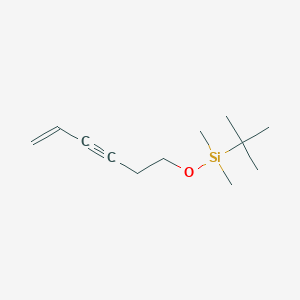
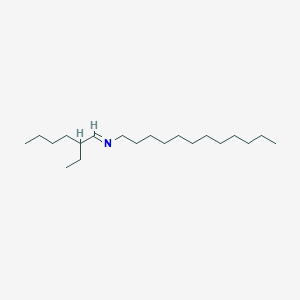
![2-{(E)-[(2-Aminophenyl)imino]methyl}-5-methoxy-4H-pyran-4-one](/img/structure/B12543600.png)
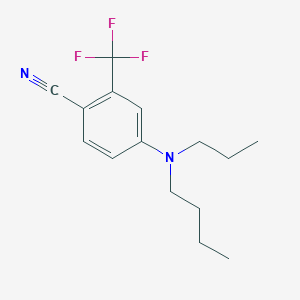
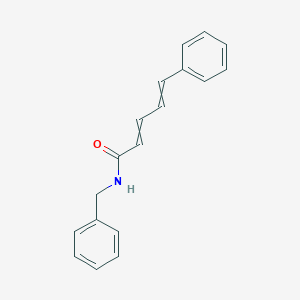


![5-[(Cyclopropylmethyl)amino]-3,4,5-triphenylfuran-2(5H)-one](/img/structure/B12543641.png)
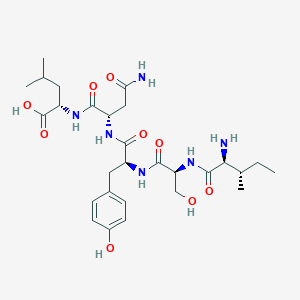
![2,2'-[Ethane-1,2-diylbis(oxy)]bis(3,5-dinitrobenzoic acid)](/img/structure/B12543657.png)


